molecular formula C11H13ClO B1278527 5-phenylpentanoyl Chloride CAS No. 20371-41-9

5-phenylpentanoyl Chloride

Cat. No. B1278527
Key on ui cas rn: 20371-41-9
M. Wt: 196.67 g/mol
InChI Key: VSHULXBTMXBAAP-UHFFFAOYSA-N
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Patent
US06384065B1

Procedure details

In 2.3 ml of methylene chloride was added 0.470 g of 5-phenylvaleric acid, to which were added at ambient temperature 0.287 ml of thionyl chloride and 0.020 ml of N,N-dimethylformamide. After a reaction at the same temperature as above for 4 hours, the reaction mixture was concentrated under reduced pressure, 5.0 ml of toluene was added and the resulting mixture was further concentrated under reduced pressure. Thus, 0.510 g of 5-phenylvaleric acid chloride was obtained as a light yellow oily product.
Quantity
0.287 mL
Type
reactant
Reaction Step One
Quantity
0.02 mL
Type
reactant
Reaction Step One
Quantity
0.47 g
Type
reactant
Reaction Step Two
Quantity
2.3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][CH2:9][CH2:10][C:11]([OH:13])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(Cl)([Cl:16])=O.CN(C)C=O>C(Cl)Cl>[C:1]1([CH2:7][CH2:8][CH2:9][CH2:10][C:11]([Cl:16])=[O:13])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0.287 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0.02 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.47 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCCCC(=O)O
Name
Quantity
2.3 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After a reaction at the same temperature as above for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure, 5.0 ml of toluene
ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
the resulting mixture was further concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCCC(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.51 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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